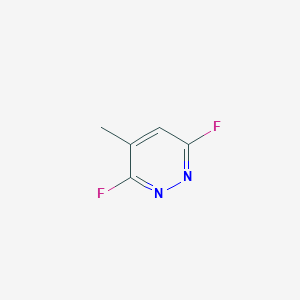

3,6-Difluoro-4-methylpyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Difluoro-4-methylpyridazine is a heterocyclic aromatic compound that belongs to the pyridazine family Pyridazines are six-membered rings containing two nitrogen atoms at positions 1 and 2 The presence of fluorine atoms at positions 3 and 6, along with a methyl group at position 4, gives this compound unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-4-methylpyridazine typically involves the reaction of 3,6-dichloro-4-methylpyridazine with potassium fluoride. This reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with fluorine atoms . The reaction is usually performed in a polar aprotic solvent such as dimethyl sulfoxide or acetonitrile, and the temperature is maintained between 80°C and 120°C to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-4-methylpyridazine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Hydrogenation reactions using catalysts like palladium on carbon or lithium aluminum hydride are common.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridazines depending on the nucleophile used.

Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

Reduction Reactions: Products include dihydropyridazines or fully reduced pyridazines.

Scientific Research Applications

3,6-Difluoro-4-methylpyridazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-4-methylpyridazine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

3,6-Dichloro-4-methylpyridazine: Similar structure but with chlorine atoms instead of fluorine.

3,6-Dibromo-4-methylpyridazine: Similar structure but with bromine atoms instead of fluorine.

4-Methylpyridazine: Lacks the fluorine atoms, resulting in different chemical properties.

Uniqueness: 3,6-Difluoro-4-methylpyridazine is unique due to the presence of fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to its halogenated counterparts. The fluorine atoms enhance the compound’s stability and ability to participate in hydrogen bonding, making it a valuable compound in various research and industrial applications .

Biological Activity

3,6-Difluoro-4-methylpyridazine is a compound of increasing interest in pharmaceutical and agricultural chemistry due to its unique biological activities. This article explores the biological activities of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring with two fluorine atoms at the 3 and 6 positions and a methyl group at the 4 position. This specific arrangement contributes to its biological properties, particularly in terms of interaction with various biological targets.

Antiplatelet and Anti-inflammatory Effects

Research has indicated that pyridazine derivatives exhibit significant antiplatelet activity. A study highlighted that certain pyridazine compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and platelet aggregation. This suggests that this compound may possess similar anti-inflammatory properties due to its structural similarity to other active pyridazine derivatives .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit enzymes related to inflammatory pathways. For instance, it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. The inhibition of such enzymes can lead to reduced inflammation and pain, making this compound a candidate for further development as an anti-inflammatory agent .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazine derivatives. Variations in substituents on the pyridazine ring can significantly affect potency and selectivity against specific biological targets. For example, the introduction of fluorine atoms has been shown to enhance lipophilicity and improve binding affinity to target proteins, which is vital for drug development .

Antifungal Activity

In a study focused on the antifungal properties of pyrazine derivatives, it was found that compounds structurally related to this compound exhibited high fungicidal activity against various plant pathogens. The presence of fluorine atoms was linked to increased efficacy against fungal strains, suggesting that this compound could be developed as a novel fungicide .

| Compound | Fungicidal Activity (EC80) | Target Pathogen |

|---|---|---|

| This compound | <1 ppm | Gray mold |

| Other Pyridazine Derivatives | 10–40 ppm | Wheat brown rust |

This table summarizes the fungicidal activity observed in various studies, indicating that this compound may be significantly more effective than its analogs.

Properties

IUPAC Name |

3,6-difluoro-4-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPCCTQPMCKFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.